4-(Aminomethyl)pyridin-3-ol hydrochloride
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Overview
Description
4-(Aminomethyl)pyridin-3-ol hydrochloride is a chemical compound with the molecular formula C6H8N2O·HCl It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)pyridin-3-ol hydrochloride typically involves the reaction of 4-(Aminomethyl)pyridine with hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Aqueous or organic solvents, depending on the specific method used.
Catalysts: Sometimes, catalysts like copper powder are used to facilitate the reaction.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)pyridin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
4-(Aminomethyl)pyridin-3-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)pyridin-3-ol hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)pyridine: A closely related compound with similar chemical properties.
4-Picolylamine: Another derivative of pyridine with comparable reactivity.
Uniqueness
4-(Aminomethyl)pyridin-3-ol hydrochloride is unique due to the presence of both an amino group and a hydroxyl group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C6H9ClN2O |
---|---|
Molecular Weight |
160.60 g/mol |
IUPAC Name |
4-(aminomethyl)pyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C6H8N2O.ClH/c7-3-5-1-2-8-4-6(5)9;/h1-2,4,9H,3,7H2;1H |
InChI Key |
FIJGEJKNMZISME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1CN)O.Cl |
Origin of Product |
United States |
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